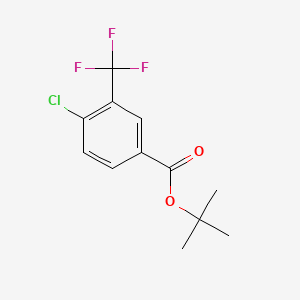

tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

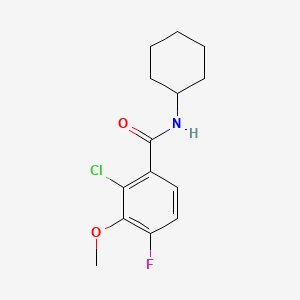

“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” is a chemical compound that has gained attention in recent years due to its unique physical and chemical properties. It is part of a class of compounds that contain a trifluoromethyl (TFM, -CF3) group, which are found in many FDA-approved drugs .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used. The conversion entails an SN1 reaction . Another synthesis method involves the reaction of aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .Molecular Structure Analysis

The molecular formula of “this compound” is C12H13ClF3NO2 . The compound contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis

The compound undergoes a range of reactions. For instance, it can be chlorinated successfully using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The reaction features simple conditions and a wide substrate scope .Aplicaciones Científicas De Investigación

Tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate has been extensively studied for its diverse applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound is a useful synthetic intermediate for the synthesis of a variety of compounds and is used as a reagent in a variety of reactions. This compound has also been used in the synthesis of several drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds.

Mecanismo De Acción

Tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate is known to have an important role in the activation of enzymes and receptors, as well as in the regulation of enzyme activity. This compound is known to interact with the active sites of enzymes and receptors, thereby inducing a conformational change that results in the activation of the enzyme or receptor. This compound is also known to interact with other molecules, such as hormones and neurotransmitters, and to modulate their activity.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. This compound has been found to be an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been found to be an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate has several advantages for lab experiments. This compound is a relatively stable compound and is not easily degraded under normal laboratory conditions. This compound is also relatively inexpensive and can be easily synthesized in the laboratory. However, this compound is a toxic compound and should be handled with care.

Direcciones Futuras

The potential applications of tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate are numerous and varied. This compound could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. This compound could also be used to develop new therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound could also be used to develop new compounds for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, this compound could be used to develop new compounds for the treatment of infectious diseases, such as HIV and malaria. This compound could also be used to develop new compounds for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Finally, this compound could be used to develop new compounds for the treatment of psychiatric disorders, such as depression and anxiety.

Métodos De Síntesis

Tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate is synthesized through a two-step reaction process. The first step involves the reaction of 4-chlorobenzotrifluoride (CBT) with tert-butyl alcohol (TBA) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting tert-butyl 4-chlorobenzoate (TBCB) with trifluoromethanesulfonic acid (TFMSA). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5 °C. The product of the reaction is this compound.

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl acrylate, stabilized”, suggests that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCPAODXBPNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.